molecular formula C10H7FN4O B13451153 3-(Azidomethyl)-7-fluoro-1,2-dihydroquinolin-2-one

3-(Azidomethyl)-7-fluoro-1,2-dihydroquinolin-2-one

Cat. No.: B13451153
M. Wt: 218.19 g/mol
InChI Key: XPFBLZANCXCTSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Azidomethyl)-7-fluoro-1,2-dihydroquinolin-2-one is a compound of interest in various fields of scientific research due to its unique chemical structure and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Azidomethyl)-7-fluoro-1,2-dihydroquinolin-2-one typically involves the introduction of the azidomethyl group into the quinolinone structure. One common method includes the bromination of a precursor compound followed by nucleophilic substitution with sodium azide. The reaction conditions often require a phase-transfer catalyst to facilitate the substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

3-(Azidomethyl)-7-fluoro-1,2-dihydroquinolin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide, phase-transfer catalysts.

    Reduction: Hydrogen gas, palladium catalyst.

    Oxidation: Oxidizing agents like potassium permanganate.

Major Products Formed

    Triazoles: Formed via cycloaddition reactions.

    Amines: Resulting from the reduction of the azido group.

    Oxides: Produced through oxidation reactions.

Scientific Research Applications

3-(Azidomethyl)-7-fluoro-1,2-dihydroquinolin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Azidomethyl)-7-fluoro-1,2-dihydroquinolin-2-one involves its reactivity with various biological molecules. The azido group can undergo click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules. This property is exploited in bioorthogonal chemistry for labeling and tracking biomolecules without interfering with natural biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Azidomethyl)-7-fluoro-1,2-dihydroquinolin-2-one is unique due to its combination of an azidomethyl group, a fluorine atom, and a quinolinone core

Properties

IUPAC Name

3-(azidomethyl)-7-fluoro-1H-quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FN4O/c11-8-2-1-6-3-7(5-13-15-12)10(16)14-9(6)4-8/h1-4H,5H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPFBLZANCXCTSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)NC(=O)C(=C2)CN=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FN4O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.19 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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